ニコランジル
概要
説明
ニコランジルは、主に狭心症の治療に使用される血管拡張薬です。これは、ニコチン酸アミドの誘導体であり、細動脈と大きな冠状動脈の両方で血管拡張を誘発することにより機能します。 この化合物は、硝酸塩とカリウムチャネル開口剤の両方として作用する二重の作用機序のためにユニークです .
2. 製法
合成経路と反応条件: ニコランジルは、ニコチン酸から始まる多段階プロセスによって合成できます。主要なステップには、ニコチン酸をエステル化してニコチン酸エチルエステルを形成し、次にエチレンジアミンと反応させてニコチンアミドエチルエステルを生成することが含まれます。 この中間体は、その後ニトロ化されてニコランジルを生成します .
工業的製造方法: 工業的な設定では、ニコランジルは、ニコランジルをジメチルホルムアミド(DMF)に溶解し、高温で攪拌することによって製造されます。次に、溶液を冷却し、ジクロロメタンを加えて結晶化を誘導します。 得られた固体は濾過、洗浄、再結晶化して高純度のニコランジルを得ます .
科学的研究の応用
Nicorandil has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nitrate and potassium channel interactions.
Biology: Investigated for its effects on cellular potassium channels and nitric oxide pathways.
Medicine: Extensively studied for its cardioprotective effects, particularly in the treatment of angina and myocardial infarction.
Industry: Utilized in the development of new vasodilatory drugs and formulations
作用機序
ニコランジルは、主に2つのメカニズムを通じて効果を発揮します。
カリウムチャネルの開口: ニコランジルは、ATP感受性カリウムチャネルを活性化し、細胞膜の過分極と血管平滑筋の弛緩につながります。
一酸化窒素の供与: ニコランジルは一酸化窒素を供与し、グアニル酸シクラーゼを刺激してサイクリックGMPレベルを上昇させ、血管拡張を引き起こします .
類似の化合物:
ニトログリセリン: 狭心症に使用される別の硝酸塩ですが、カリウムチャネル開口特性はありません。
イソソルビドモノニトレート: 長時間作用型の硝酸塩で、血管拡張効果は似ていますが、薬物動態が異なります。
ニコランジルのユニークさ: ニコランジルは、硝酸塩様血管拡張とカリウムチャネル開口を組み合わせた二重の作用機序を持つため、抗狭心症薬の中でユニークです。 この二重の作用は、動脈と静脈の両方の拡張をもたらし、心臓への前負荷と後負荷の両方を軽減します .
生化学分析
Biochemical Properties
Nicorandil is a dual-action potassium channel opener that relaxes vascular smooth muscle through membrane hyperpolarization via increased transmembrane potassium conductance and increased intracellular concentration of cyclic GMP . It is shown to dilate normal and stenotic coronary arteries and reduces both ventricular preload and afterload .
Cellular Effects
Nicorandil has been shown to inhibit both the cell death of cardiac tissue and the excessive cellular proliferation of renal tissue . It also increases the efflux of potassium ions from channels in vascular smooth muscle resulting in hyperpolarization of the cell membrane, and inhibition of calcium entry into the cell .
Molecular Mechanism
Nicorandil mediates its therapeutic efficacy via two main mechanisms. It is an activator and opener of ATP-sensitive (ATP-dependent) potassium channels (KATP channels) that are composed of Kir6.x-type subunits and sulfonylurea receptor (SUR) subunits . It stimulates guanylate cyclase to increase formation of cyclic GMP (cGMP) . cGMP activates protein kinase G (PKG), which phosphorylates and inhibits GTPase RhoA and decreases Rho-kinase activity .
Temporal Effects in Laboratory Settings
Nicorandil starts to work after about 1 hour, but it usually takes about 4 to 5 days for it to fully take effect . It is generally safe to take for a long time .
Dosage Effects in Animal Models
Several studies in various animal models of ischaemia-reperfusion-induced myocardial stunning or infarction indicate that nicorandil has cardioprotective effects .
Metabolic Pathways
The main biotransformation pathways of Nicorandil are denitration, followed by subsequent nicotinamide metabolism . The main pharmacologically inactive denitrated metabolite 2-nicotinamidoethanol can be detected in the urine .
Transport and Distribution
Nicorandil is weakly bound to human plasma proteins (free fraction greater than 75%) and its mean residence time is close to 1.25 hour . Both in animals and in humans, preliminary metabolic studies show that the main biotransformation pathways are denitration and then introduction into the nicotinamide metabolism .
Subcellular Localization
Nicorandil has been found to inhibit the mitochondrial permeability transition
準備方法
Synthetic Routes and Reaction Conditions: Nicorandil can be synthesized through a multi-step process starting from nicotinic acid. The key steps involve the esterification of nicotinic acid to form nicotinic acid ethyl ester, followed by the reaction with ethylene diamine to produce nicotinamidoethyl ester. This intermediate is then nitrated to yield nicorandil .
Industrial Production Methods: In industrial settings, nicorandil is produced by dissolving nicorandil in dimethylformamide (DMF) and stirring at elevated temperatures. The solution is then cooled, and dichloromethane is added to induce crystallization. The resulting solid is filtered, washed, and recrystallized to obtain high-purity nicorandil .
化学反応の分析
反応の種類: ニコランジルは、次のものを含むさまざまな化学反応を起こします。
酸化: ニコランジルは、酸化されてニコチン酸誘導体を形成することができます。
還元: 還元反応は、ニコランジルを前駆体化合物に戻すことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物:
酸化: ニコチン酸誘導体。
還元: ニコチンアミドエチル誘導体。
置換: さまざまな置換ニコランジル化合物.
4. 科学研究への応用
ニコランジルは、科学研究で幅広い用途があります。
化学: 硝酸塩とカリウムチャネルの相互作用を研究するためのモデル化合物として使用されます。
生物学: 細胞のカリウムチャネルと一酸化窒素経路への影響について調査されています。
医学: 特に狭心症や心筋梗塞の治療における心臓保護効果について広く研究されています。
類似化合物との比較
Nitroglycerin: Another nitrate used for angina, but lacks potassium channel opening properties.
Isosorbide Mononitrate: A long-acting nitrate with similar vasodilatory effects but different pharmacokinetics.
Ranolazine: An anti-anginal drug with a different mechanism, focusing on sodium channel inhibition
Uniqueness of Nicorandil: Nicorandil’s dual mechanism of action, combining nitrate-like vasodilation with potassium channel opening, makes it unique among anti-anginal drugs. This dual action provides both arterial and venous dilation, reducing both preload and afterload on the heart .
特性
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHIOVVIQHSOQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045692 | |
Record name | Nicorandil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Partly miscible | |
Record name | Nicorandil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09220 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Nicorandil mediates its therapeutic efficacy via two main mechanisms. Nicorandil is an activator and opener of ATP-sensitive (ATP-dependent) potassium channels (KATP channels) that are composed of Kir6.x-type subunits and sulfonylurea receptor (SUR) subunits. Nicorandil binding sites are located in the sulfonylurea receptor 2 (SUR2) in the ATP-sensitive potassium channel, which are regulatory subunits of the channel that exhibit an ATPase activitiy. There are 2 types of SUR2 subunits (2A/2B) that have identical nucleotide binding domains (NBD), where SUR2A is more predominantly expressed in skeletal and cardiac myocytes and SUR2B in smooth muscle cells. Nicorandil more potently activates SUR2B/Kir6.2 than SUR2A/Kir6.2 channels to cause hyperpolarization. ATP-NBD1 interaction influences the channel signalling by nicorandil, and the response of the channel to nicorandil is also facilitated and heightened by the interaction of ATP or ADP with NBD2. Potentiated activity of ATP-sensitive channels have cardioprotective role by limiting the duration of action potentials and preventing intraceullar calcium overload. This attenuates cellular injury by preserving cellular energetics and ultimately cell survival. KATP channel-dependent membrane hyperpolarization can also lead to vasodilation via reduction in Ca2+ influx through the voltage-gated Ca2+ channels and regulation of intracellular Ca2+ mobilization in smooth muscle cells. Nicorandil contain a nitrate moiety in its structure, making it a good dilator of vascular smooth muscle like other nitroglycerin esters. Direct relaxation of venous vascular system arises from NO-donor mediated stimulation of guanylyl cyclase and increased levels of intracellular cyclic GMP (cGMP). Elevated levels of cGMP contributes to the total relaxing effect of nicorandil at higher concentrations of the drug. | |
Record name | Nicorandil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09220 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
65141-46-0 | |
Record name | Nicorandil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65141-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicorandil [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065141460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicorandil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09220 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nicorandil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nicorandil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICORANDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260456HAM0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
92-93 | |
Record name | Nicorandil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09220 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does nicorandil exert its vasodilatory effects?
A1: Nicorandil acts via two main mechanisms:
- Opening ATP-sensitive potassium (KATP) channels: [, , ] Nicorandil binds to and opens KATP channels located on vascular smooth muscle cells. [, , , ] This leads to membrane hyperpolarization, reducing calcium influx and subsequently causing vasodilation. [, , ]
- Nitric oxide (NO) donation: [, , , , ] Nicorandil acts as an NO donor, leading to increased intracellular cyclic guanosine monophosphate (cGMP) levels. This activates protein kinase G, ultimately leading to vasodilation. [, ]
Q2: Does nicorandil affect both arteries and veins?
A2: Yes, research indicates that nicorandil causes relaxation in both arteries and veins, although the specific potassium channels involved might differ. [] For example, in human internal mammary artery grafts, nicorandil-induced relaxation appears to involve KATP and large-conductance calcium-activated potassium channels. [] In saphenous vein grafts, KATP channels and 4-aminopyridine-sensitive potassium channels seem to play a role. []
Q3: Does nicorandil directly influence intracellular calcium handling?
A3: Yes, studies using fura-2, a calcium indicator, have shown that nicorandil can directly reduce cytoplasmic calcium concentrations in canine coronary arterial smooth muscle cells. [] This effect is more pronounced at lower potassium chloride concentrations, suggesting an interplay with potassium channel activity. []
Q4: Beyond vasodilation, what other effects does nicorandil have?
A4: Nicorandil has shown potential in various areas, including:
- Cardioprotection: Studies suggest nicorandil might protect the heart against ischemia-reperfusion injury, possibly through its effects on KATP channels, reducing oxidative stress, and modulating inflammation. [, , , ]
- Anti-apoptotic effects: Research indicates nicorandil might inhibit apoptosis in endothelial cells and cardiac fibroblasts, potentially involving mitochondrial KATP channels and the PI3K/Akt pathway. [, , ]
Q5: What is the molecular formula and weight of nicorandil?
A5: The molecular formula of nicorandil is C8H9N3O4, and its molecular weight is 211.17 g/mol.
Q6: How is nicorandil metabolized in the body?
A6: Nicorandil undergoes extensive hepatic metabolism, primarily via denitration to its main metabolite, N-(2-hydroxyethyl)nicotinamide (SG-86). [] This metabolite is pharmacologically inactive. [] Nicorandil and its metabolites are primarily eliminated in urine, with a small percentage excreted in feces. []
Q7: Are there differences in nicorandil metabolism across species?
A7: Yes, research indicates variations in the rate of nicorandil degradation in liver homogenates across species. The order of metabolic activity observed is: rat ≈ guinea pig > dog ≈ monkey > pig. [] Interestingly, this rate seems inversely related to the hypotensive effects of nicorandil in these species. []
Q8: Does the route of administration impact nicorandil's effects?
A8: Studies in rats show that nicorandil is rapidly absorbed and induces a hypotensive effect through various routes, including intravenous, portal vein, intrajejunal, intraperitoneal, and subcutaneous administration. [] Importantly, unlike typical nitrates like isosorbide dinitrate and nitroglycerin, nicorandil's hypotensive effect does not seem to be significantly affected by first-pass metabolism after portal vein administration. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。